molecular formula C6H11NO B568047 3-(Oxetan-3-yl)azetidine CAS No. 1273562-98-3

3-(Oxetan-3-yl)azetidine

Cat. No.: B568047
CAS No.: 1273562-98-3
M. Wt: 113.16
InChI Key: HWUSNVIHCUYFFP-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity. The presence of both rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings through cyclization reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the aza-Michael addition and other cyclization reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Oxetan-3-yl)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a precursor for various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The oxetane and azetidine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or the modulation of receptor activity, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Oxetan-3-yl)azetidine is unique due to the presence of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(oxetan-3-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUSNVIHCUYFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744743
Record name 3-(Oxetan-3-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273562-98-3
Record name 3-(Oxetan-3-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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